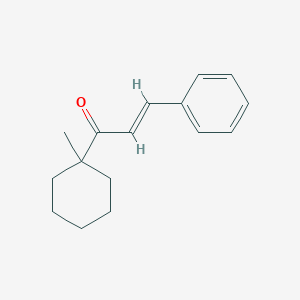
(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a phenyl group attached to a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE can be synthesized through several methods. One common approach involves the aldol condensation of 1-methylcyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the propenone linkage facilitated by the base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon can be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
1-Methylcyclohexene: Shares the cyclohexane ring structure but lacks the propenone moiety.
3-Phenyl-2-propen-1-ol: Contains the propenone linkage but differs in the substitution pattern on the cyclohexane ring.
Propiedades
Fórmula molecular |
C16H20O |
|---|---|
Peso molecular |
228.33g/mol |
Nombre IUPAC |
(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H20O/c1-16(12-6-3-7-13-16)15(17)11-10-14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3/b11-10+ |
Clave InChI |
MDVOBDPUDIVEKT-ZHACJKMWSA-N |
SMILES |
CC1(CCCCC1)C(=O)C=CC2=CC=CC=C2 |
SMILES isomérico |
CC1(CCCCC1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1(CCCCC1)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















